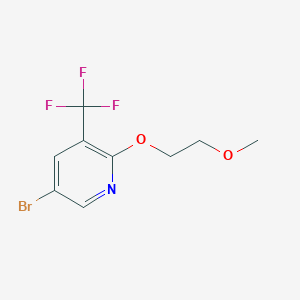
5-溴-2-(2-甲氧基乙氧基)-3-(三氟甲基)吡啶
描述
5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine, also known as 5-Bromo-2-MEOP, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a brominated derivative of pyridine, a heterocyclic aromatic compound that occurs naturally in some plants and animals. 5-Bromo-2-MEOP has been used in a variety of research applications, including as a building block for synthesis of other compounds, as an intermediate in organic synthesis, and as a reagent for biochemical and physiological studies.
科学研究应用
光谱和光学应用
该化合物的光谱性质已通过傅里叶变换红外 (FT-IR) 和核磁共振 (NMR) 光谱等技术得到了广泛的研究。使用密度泛函理论 (DFT) 确定了该化合物的优化几何结构,探索了不同的泛函。计算了它的振动频率、化学位移和非线性光学 (NLO) 性质,揭示了它在这些性质至关重要的领域的潜在应用。此外,监测了该化合物与 pBR322 质粒 DNA 的相互作用,并测试了它的抗菌活性,表明它在生化和药物研究中的潜在用途 (Vural 和 Kara,2017)。
在杂环合成中的应用
该化合物是合成各种杂环化合物的关键中间体。例如,它的区域选择性烯丙基溴化已用于合成一系列衍生物,这些衍生物已进一步用于创建杂环,表明它在合成有机化学中的重要作用 (Martins,2002)。
在聚合物合成中的作用
它在聚合物科学中也扮演着至关重要的角色,特别是在通过 Ni 催化剂转移缩聚反应合成明确的聚 (2-烷氧基吡啶-3,5-二基) 中。这展示了它在创造具有特定性质的新材料中的潜力,这些材料可以针对从电子到生物医学工程的各种应用进行定制 (Nanashima、Yokoyama 和 Yokozawa,2012)。
对有机合成方法的贡献
该化合物在合成各种有机分子中发挥着重要作用,例如新型 5-溴嘧啶衍生物。这突出了它在药物化学和药物设计中的多功能性和重要性,在那里它可以作为具有潜在治疗效果的更复杂分子的构建模块 (Wusong,2011)。
属性
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2/c1-15-2-3-16-8-7(9(11,12)13)4-6(10)5-14-8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWRFYMOTNIITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





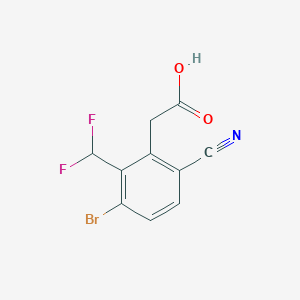


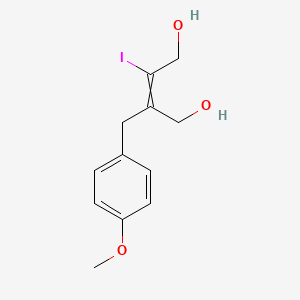
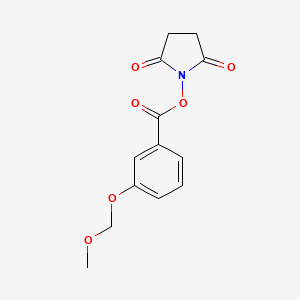
![2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-](/img/structure/B1414234.png)
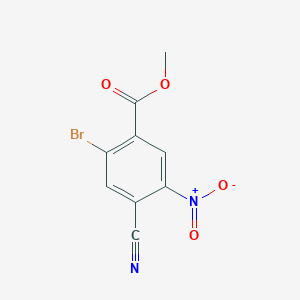
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)
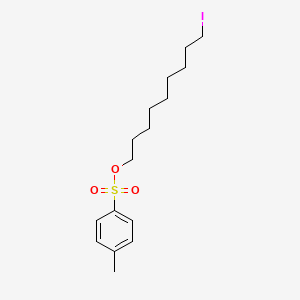
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)
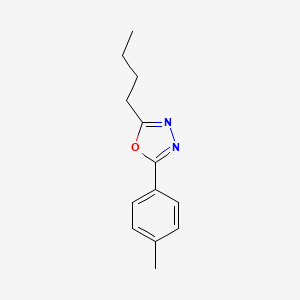
![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)